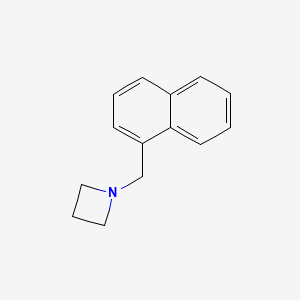
1-(Naphthalen-1-ylmethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-1-ylmethyl)azetidine is a compound that features a four-membered azetidine ring attached to a naphthalene moiety via a methylene bridge. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The naphthalene group adds aromaticity and potential for π-π interactions, making this compound interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)azetidine typically involves the following steps:
-
Formation of the Azetidine Ring: : Azetidines can be synthesized via several methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
-
Attachment of the Naphthalene Moiety: : The naphthalene group can be introduced through a nucleophilic substitution reaction where a naphthalen-1-ylmethyl halide reacts with the azetidine ring under basic conditions .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable processes such as microwave-assisted cyclocondensation reactions, which provide high yields and efficiency . These methods are advantageous for large-scale synthesis due to their simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-1-ylmethyl)azetidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, where nucleophiles replace the naphthalen-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Naphthalen-1-ylmethyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Naphthalen-1-ylmethyl azetidine oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-1-ylmethyl)azetidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-1-ylmethyl)azetidine involves its interaction with molecular targets through its azetidine ring and naphthalene moiety. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical transformations. The naphthalene group can engage in π-π interactions, enhancing the compound’s binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and different reactivity profiles.
Uniqueness
1-(Naphthalen-1-ylmethyl)azetidine is unique due to its combination of a strained azetidine ring and an aromatic naphthalene moiety. This structure imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C14H15N |
|---|---|
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylmethyl)azetidine |
InChI |
InChI=1S/C14H15N/c1-2-8-14-12(5-1)6-3-7-13(14)11-15-9-4-10-15/h1-3,5-8H,4,9-11H2 |
InChI-Schlüssel |
VBCFSTUMCJYNPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)
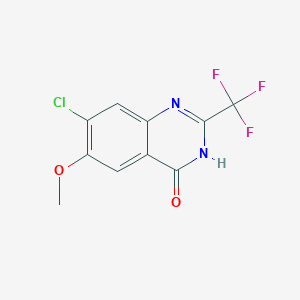
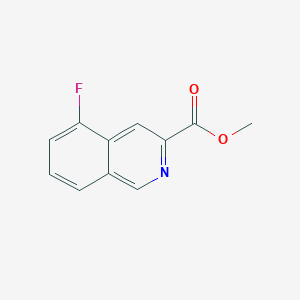
![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
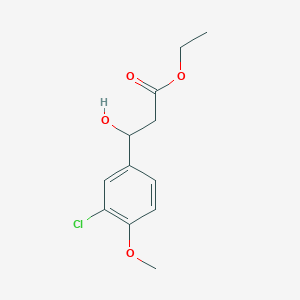
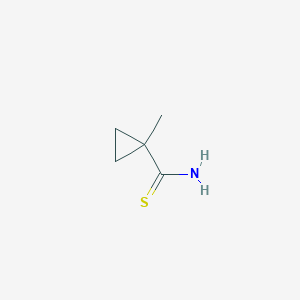
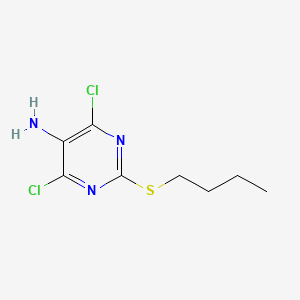
![7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)
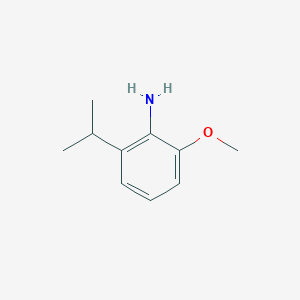

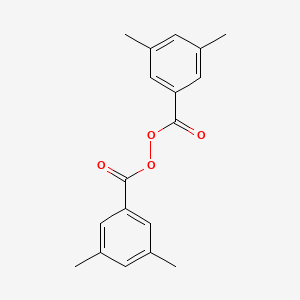
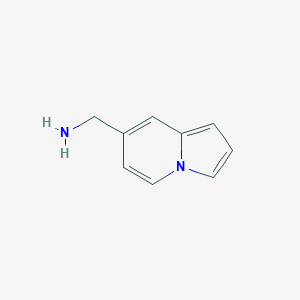
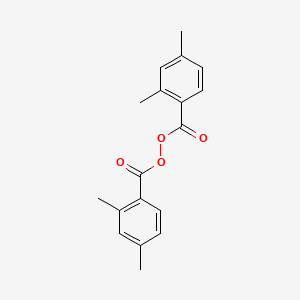
![2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15330829.png)
